Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a formamido group attached to a phenyl ring, which is further substituted with a tert-butyl group and a nitrophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst. The resulting ester is then subjected to a formylation reaction using formic acid and a suitable dehydrating agent to introduce the formamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The tert-butyl group provides steric hindrance, which can modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)propanoate
- Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Uniqueness
Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate is unique due to the presence of both a formamido group and a nitrophenyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H26N2O5 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C22H26N2O5/c1-5-29-20(25)14-19(16-7-6-8-18(13-16)24(27)28)23-21(26)15-9-11-17(12-10-15)22(2,3)4/h6-13,19H,5,14H2,1-4H3,(H,23,26) |
InChI Key |
YHRBCOBTABVQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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